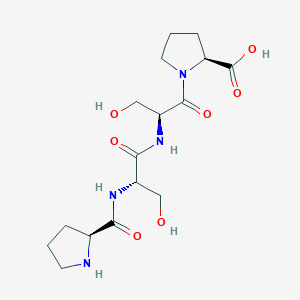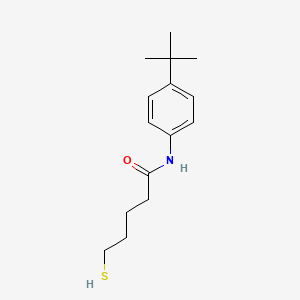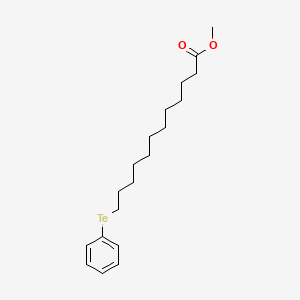
Methyl 12-(phenyltellanyl)dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 12-(phenyltellanyl)dodecanoate is an organotellurium compound characterized by the presence of a tellurium atom bonded to a phenyl group and a dodecanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 12-(phenyltellanyl)dodecanoate typically involves the reaction of dodecanoic acid with phenyl tellurium trichloride in the presence of a base, followed by esterification with methanol. The reaction conditions often require a controlled temperature and inert atmosphere to prevent oxidation of the tellurium compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would need to ensure high purity and yield, possibly through the use of advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 12-(phenyltellanyl)dodecanoate can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted tellurium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 12-(phenyltellanyl)dodecanoate has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Methyl 12-(phenyltellanyl)dodecanoate involves the interaction of the tellurium atom with biological molecules. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, potentially disrupting their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Methyl 12-(phenyltellanyl)dodecanoate can be compared with other organotellurium compounds such as:
- Diphenyl ditelluride
- Phenyl tellurium trichloride
- Tellurium dioxide
Uniqueness
This compound is unique due to its ester functional group, which can influence its solubility and reactivity compared to other organotellurium compounds. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Similar Compounds
- Diphenyl ditelluride : Another organotellurium compound with different reactivity and applications.
- Phenyl tellurium trichloride : Used as a precursor in the synthesis of various tellurium compounds.
- Tellurium dioxide : An inorganic tellurium compound with different chemical properties and applications.
Eigenschaften
CAS-Nummer |
664344-55-2 |
|---|---|
Molekularformel |
C19H30O2Te |
Molekulargewicht |
418.0 g/mol |
IUPAC-Name |
methyl 12-phenyltellanyldodecanoate |
InChI |
InChI=1S/C19H30O2Te/c1-21-19(20)16-12-7-5-3-2-4-6-8-13-17-22-18-14-10-9-11-15-18/h9-11,14-15H,2-8,12-13,16-17H2,1H3 |
InChI-Schlüssel |
YFBGHTYKOBMASY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCCCCC[Te]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


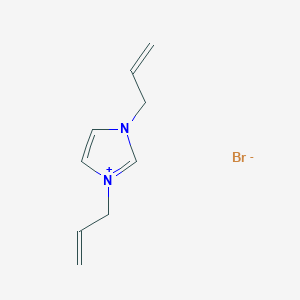
![N-[(2,6-Difluorophenyl)methyl]-N'-(5-methylpyridin-2-yl)thiourea](/img/structure/B12531893.png)
![2-[(4-ethylsulfonylphenyl)methyl]-6-phenoxy-1H-benzimidazole](/img/structure/B12531898.png)
![Ethyl [(3Z)-2-oxo-3-(phenylimino)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12531907.png)
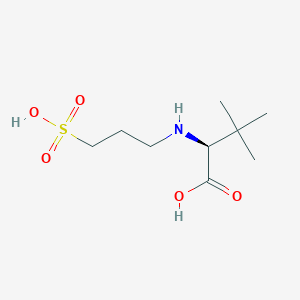
![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12531914.png)
![7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one](/img/structure/B12531917.png)
silane](/img/structure/B12531926.png)
![3H-Spiro[1,4-benzodioxine-2,1'-cyclohexane]](/img/structure/B12531931.png)
![6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid](/img/structure/B12531941.png)
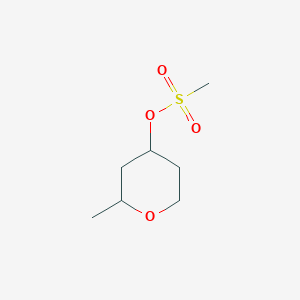
![1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile](/img/structure/B12531956.png)
